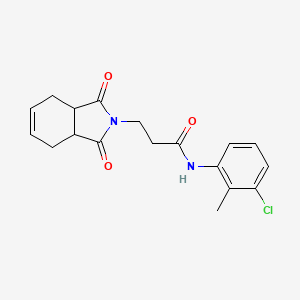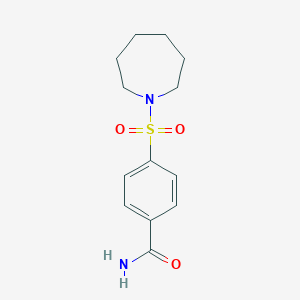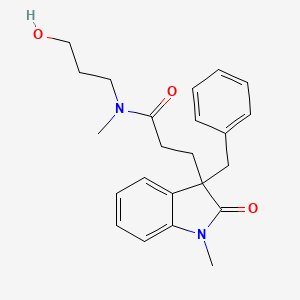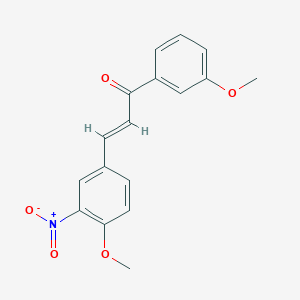![molecular formula C18H21FN2O2S B5328955 1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)
1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine, commonly known as FPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPE belongs to the class of piperazine derivatives and is synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of FPPE is not fully understood. However, it is believed that FPPE exerts its therapeutic effects by modulating the activity of different neurotransmitters and receptors in the brain. FPPE has been found to modulate the activity of serotonin, dopamine, and norepinephrine receptors, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
FPPE has been found to have a number of biochemical and physiological effects. FPPE has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. FPPE has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. FPPE has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
Advantages and Limitations for Lab Experiments
FPPE has several advantages for lab experiments. FPPE is relatively easy to synthesize and has a high purity. FPPE is also stable under normal laboratory conditions. However, FPPE has several limitations for lab experiments. FPPE is not very soluble in water, which makes it difficult to administer in vivo. FPPE also has a short half-life, which limits its therapeutic potential.
Future Directions
There are several future directions for the research on FPPE. One direction is to further investigate the mechanism of action of FPPE. Another direction is to investigate the potential therapeutic applications of FPPE in the treatment of psychiatric disorders and cancer. Another direction is to develop new derivatives of FPPE that have improved solubility and longer half-life. Finally, future research could investigate the potential toxicity of FPPE and its derivatives.
Conclusion:
FPPE is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPE is synthesized through a series of chemical reactions and has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. FPPE has several advantages for lab experiments, but also has limitations. Future research on FPPE could investigate its mechanism of action, potential therapeutic applications, and toxicity.
Synthesis Methods
FPPE is synthesized through a series of chemical reactions that involve the use of different reagents and solvents. The synthesis of FPPE begins with the reaction between 4-fluorobenzene sulfonamide and 2-phenylethylamine in the presence of a base. This reaction leads to the formation of 1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine. The purity of FPPE is then improved by recrystallization.
Scientific Research Applications
FPPE has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPE has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. FPPE has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders. FPPE has also been found to have potential applications in the treatment of cancer due to its ability to inhibit tumor growth.
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-17-6-8-18(9-7-17)24(22,23)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAZTLKOWDQYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)

![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)


![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)

